molecular formula C13H21N3O3S B2915695 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2097930-64-6

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2915695
M. Wt: 299.39
InChI Key: QAXSOUCOSIPDTC-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a -SO2NH2 group attached to a benzene ring or other organic compound . They are known for their antibacterial properties and are used in a variety of antibiotics .


Molecular Structure Analysis

The compound has a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in medicinal chemistry.


Physical And Chemical Properties Analysis

Without specific data, I can only speculate that like most sulfonamides, this compound is likely to be stable under normal conditions, and soluble in organic solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

A significant body of research involves the synthesis and biological evaluation of sulfonamide compounds for their potential as cyclooxygenase-2 (COX-2) inhibitors, which plays a crucial role in the treatment of conditions like arthritis. For example, a study detailed the preparation of sulfonamide-containing 1,5-diarylpyrazole derivatives evaluated for their ability to inhibit COX-2, leading to the identification of potent and selective inhibitors (Penning et al., 1997).

Antimicrobial Applications

Sulfonamide derivatives have also been explored for their antimicrobial properties. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for antibacterial activity, with several compounds exhibiting high activities (Azab et al., 2013).

Inhibition of Carbonic Anhydrases

Another area of interest is the inhibition of carbonic anhydrase isoenzymes, which are involved in various physiological processes. Studies have synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating the compounds' potential as lead molecules for further investigation (Kucukoglu et al., 2016).

Development of Heterocyclic Sulfonamides

Research has also focused on the development of heterocyclic sulfonamides with potential therapeutic applications, such as treatments for central nervous system (CNS) disorders. The N-alkylation of the sulfonamide moiety in certain arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been identified as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases (Canale et al., 2016).

Safety And Hazards

Sulfonamides are generally considered safe for use in medicine, but they can cause allergic reactions in some individuals .

properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-10-12(11(2)16(3)15-10)20(18,19)14-9-13(17)7-5-4-6-8-13/h5,7,14,17H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXSOUCOSIPDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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